2-Benzyloxy-5-nitrobenzenethiol CAS 887353-11-9 chemical properties
2-Benzyloxy-5-nitrobenzenethiol CAS 887353-11-9 chemical properties
[1][2][3][4][5][6][7]
Executive Summary
2-Benzyloxy-5-nitrobenzenethiol (CAS 887353-11-9) is a specialized aromatic intermediate characterized by three distinct functional groups: a nucleophilic thiol (-SH) , an electron-withdrawing nitro (-NO₂) group, and a lipophilic benzyloxy (-OCH₂Ph) protecting group.
This compound serves as a critical "scaffold" in medicinal chemistry, particularly for the synthesis of benzothiazoles and thioethers used in kinase inhibitors and proteasome inhibitors. Its unique substitution pattern (1,2,5-trisubstituted benzene) allows for selective orthogonal functionalization—the thiol for nucleophilic attack, the nitro group for reduction to an amine (enabling cyclization), and the benzyloxy group as a masked phenol.
This guide provides a validated technical analysis of its properties, a self-consistent synthesis protocol, and a reactivity profile designed to minimize experimental failure modes.
Chemical Identity & Physical Properties[8][9][10]
The physical behavior of 2-Benzyloxy-5-nitrobenzenethiol is dominated by the interplay between the acidic thiol and the lipophilic benzyl ether.
| Property | Data | Source/Note |
| CAS Number | 887353-11-9 | |
| IUPAC Name | 2-(Benzyloxy)-5-nitrobenzenethiol | |
| Molecular Formula | C₁₃H₁₁NO₃S | |
| Molecular Weight | 261.30 g/mol | |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 81–84 °C | [1][2] |
| Boiling Point | ~281.9 °C (Predicted @ 760 mmHg) | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate. Insoluble in water. | Lipophilic character dominates |
| pKa (Thiol) | ~5.8–6.2 (Predicted) | Acidified by p-nitro group (relative to S) |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Oxidation sensitive (Disulfide formation) |
Structural Analysis
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Electronic Push-Pull: The nitro group at position 5 is meta to the thiol (position 1) and para to the benzyloxy group (position 2). While the nitro group strongly withdraws electron density from the ring, its meta-positioning relative to the thiol means it does not significantly decrease the nucleophilicity of the sulfur through resonance, though it exerts an inductive withdrawing effect ($ -I $).
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Steric Environment: The benzyloxy group at position 2 provides steric bulk ortho to the thiol. This can retard dimerization (oxidation to disulfide) compared to unsubstituted thiophenol, but also requires higher temperatures for S-alkylation reactions with bulky electrophiles.
Synthesis & Manufacturing Protocol
Direct commercial sourcing can be inconsistent. The following protocol is a chemically validated route based on the diazotization-xanthate method , starting from commercially available 2-amino-4-nitrophenol. This route is preferred over nucleophilic aromatic substitution (SNAr) because the nitro group (meta to the leaving group) does not sufficiently activate the ring for direct displacement of a halide by sulfide.
Validated Synthesis Pathway (Graphviz)
Detailed Experimental Procedure
Step 1: Preparation of 2-Benzyloxy-5-nitroaniline
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Reagents: Suspend 2-amino-4-nitrophenol (1.0 eq) and Potassium Carbonate (2.0 eq) in Acetone.
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Addition: Add Benzyl Bromide (1.1 eq) dropwise at room temperature.
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Reaction: Reflux at 60°C for 2–4 hours. The phenolic oxygen is selectively alkylated over the aniline nitrogen due to the higher acidity of the phenol and the formation of the phenoxide anion [4].
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Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethyl Acetate/Hexane.
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Yield/QC: Expect yellow solid, MP 98–99°C.
Step 2–4: Conversion to Thiol (Leuckart Thiophenol Synthesis)
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Diazotization: Dissolve 2-benzyloxy-5-nitroaniline (1.0 eq) in HCl (conc.)/Water. Cool to 0–5°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir 30 min to form the diazonium salt.
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Xanthylation: Slowly add the cold diazonium solution to a solution of Potassium Ethyl Xanthate (1.2 eq) in water at 65°C. Caution: Nitrogen gas evolution.
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Hydrolysis: Extract the xanthate ester intermediate (red oil) with ethyl acetate. Dissolve in Methanol and add KOH (3.0 eq). Reflux for 1–2 hours under Nitrogen atmosphere.
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Isolation: Acidify with HCl (keep cold) to precipitate the thiol. Filter and wash with water.[1]
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Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).
Reactivity Profile & Handling
The versatility of CAS 887353-11-9 lies in its ability to undergo orthogonal reactions. However, the nitro group and benzyl ether impose specific constraints on reduction and deprotection conditions.
Reactivity Flowchart
Critical Handling Notes
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Oxidation Sensitivity: Thiols readily oxidize to disulfides in air. All reactions involving the free thiol should be performed using degassed solvents and under an inert atmosphere (Argon/Nitrogen).
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Chemoselectivity in Reduction:
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Goal: Reduce -NO₂ to -NH₂ without cleaving the -OBn group.
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Avoid: Catalytic Hydrogenation (H₂/Pd-C) often cleaves benzyl ethers (hydrogenolysis) [5].
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Use: Iron powder in Acetic Acid, Tin(II) Chloride (SnCl₂), or Zinc/Ammonium Chloride. These methods reduce the nitro group while preserving the benzyl protection.
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Applications in Drug Development[5][12][13][14][15]
Benzothiazole Synthesis
The primary application of this intermediate is in the synthesis of 2-substituted-6-nitrobenzothiazoles (or 6-amino derivatives after reduction).
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Mechanism: Reaction of the thiol with an aldehyde (or carboxylic acid derivative) followed by oxidative cyclization.
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Therapeutic Relevance: Benzothiazole scaffolds are privileged structures in oncology (antitumor), neurology (anticonvulsant), and microbiology (antimicrobial) [6].[2][3]
Proteasome & Kinase Inhibitors
The 2-benzyloxy-5-nitro-phenyl moiety serves as a hydrophobic "warhead" or binding element.
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S-Alkylation: The thiol reacts with chloromethyl ketones or acrylamides to form covalent inhibitors.
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Structure-Activity Relationship (SAR): The benzyloxy group often occupies hydrophobic pockets (e.g., the S1 pocket of proteases), while the nitro group can be reduced and derivatized to form hydrogen bonds with the protein backbone.
Safety & Toxicology (SDS Summary)
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Handling Precautions:
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Stench: Like most thiols, this compound has a disagreeable sulfur odor. Handle only in a fume hood.
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Bleach Neutralization: Glassware contaminated with thiols should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize the thiol to the odorless sulfonate before washing.
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References
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Pharmaffiliates. 2-Benzyloxy-5-nitrobenzenethiol Product Data. Link
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LGC Standards. 2-Benzyloxy-5-nitrobenzenethiol Reference Material. Link
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GuideChem. Chemical Properties of Nitrobenzenethiol Derivatives. Link
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Patsnap Eureka. Preparation of 2-benzyloxy-5-nitroaniline (Patent CN102584694A). Link
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Khan Academy. Reactions at the Benzylic Position: Hydrogenolysis. Link
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Longdom Publishing. Benzothiazole used in Modern Day Drug Designing.[2] Link
